5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride
CAS No.: 2260937-32-2
Cat. No.: VC6665880
Molecular Formula: C7H11Cl2N3O
Molecular Weight: 224.09
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride - 2260937-32-2](/images/structure/VC6665880.png)
Specification
CAS No. | 2260937-32-2 |
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Molecular Formula | C7H11Cl2N3O |
Molecular Weight | 224.09 |
IUPAC Name | 5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;dihydrochloride |
Standard InChI | InChI=1S/C7H9N3O.2ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;;/h4,8H,1-3H2,(H,10,11);2*1H |
Standard InChI Key | CEEOLVYTFHXJAU-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C(=O)NN=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one consists of a pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) fused to a tetrahydropyridine ring at the positions. The dihydrochloride salt form introduces two hydrochloric acid molecules, enhancing the compound's solubility in polar solvents. Key structural features include:
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Fused Bicyclic System: The pyridazinone ring (positions 1–4) shares two adjacent carbon atoms with the tetrahydropyridine ring (positions 5–8), creating a rigid, planar framework conducive to molecular interactions .
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Substituent Effects: The ketone group at position 1 and the protonated amine groups (from HCl addition) influence electronic distribution and hydrogen-bonding capacity.
Table 1: Molecular Properties of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one Dihydrochloride
Property | Value |
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Molecular Formula | C₇H₁₀Cl₂N₃O |
Molecular Weight | 224.08 g/mol (calculated) |
IUPAC Name | 5,6,7,8-Tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one dihydrochloride |
SMILES | C1CNCC2=C3N1C(=O)N=NC3=CC2.Cl.Cl |
Solubility | Highly soluble in water, DMSO |
Comparative analysis with analogs reveals distinct differences. For instance, 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride (CAS 39716-49-9) shares a similar bicyclic framework but differs in ring fusion ([4,3-c] vs. [3,4-d]) and substituent positions, leading to varied electronic profiles .
Synthetic Methodologies
While no direct synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride is documented, plausible routes can be inferred from related compounds:
Cyclization Strategies
Pyridazinone derivatives are often synthesized via cyclization reactions. A reported method for tetrahydropyrido[3,4-d]pyrimidines involves condensing aminopyridine precursors with carbonyl-containing reagents under acidic conditions . For example:
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Precursor Activation: Reacting 3-amino-4-methylpyridine with ethyl glyoxylate in acetic acid generates an intermediate imine.
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Ring Closure: Heating the intermediate at 80–100°C induces cyclization, forming the pyridazinone ring.
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Salt Formation: Treating the free base with hydrochloric acid yields the dihydrochloride salt.
Oxidative Cross-Dehydrogenative Coupling (CDC)
Recent advances in CDC reactions, as demonstrated for pyrido[1,2-b]indazoles, offer alternative pathways . Using Pd(OAc)₂ or Cu(OAc)₂ as catalysts and molecular oxygen as an oxidant, this method facilitates the coupling of N-aminopyridines with cyclic ketones. Applied to the target compound, this could involve:
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Reacting N-amino-5,6,7,8-tetrahydropyridine with a pyridazinone precursor under oxidative conditions.
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Optimizing solvent systems (e.g., acetic acid/DMF mixtures) to enhance yield .
Physicochemical and Spectroscopic Characterization
Spectral Data
While experimental data for the dihydrochloride salt are unavailable, analogs provide benchmarks:
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IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N–H stretch of protonated amines) .
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¹H NMR: Signals between δ 2.5–3.5 ppm (methylene protons of the tetrahydropyridine ring) and δ 8.0–8.5 ppm (pyridazinone aromatic protons) .
Stability and Reactivity
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pH-Dependent Solubility: The dihydrochloride salt exhibits high solubility in aqueous solutions at pH < 5 but precipitates in neutral or basic conditions.
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Thermal Stability: Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA) of related compounds .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound’s rigid scaffold serves as a starting point for designing selective kinase inhibitors. Modifications at the pyridazinone 4-position or tetrahydropyridine nitrogen could enhance potency .
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Prodrug Development: Protonated amines in the dihydrochloride form improve bioavailability, enabling oral administration.
Materials Science
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Coordination Polymers: Nitrogen-rich heterocycles can act as ligands for transition metals, forming porous materials for gas storage.
Comparison with Structural Analogs
Table 2: Structural and Functional Comparison of Tetrahydropyrido-Pyridazine Derivatives
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